molecular formula C17H18FN3O3S B2407165 1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1202986-01-3

1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2407165
CAS RN: 1202986-01-3
M. Wt: 363.41
InChI Key: AIALVWZTKNPFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea” is a selective glucocorticoid receptor (GR) antagonist . It has been identified as a clinical candidate and is currently being evaluated in a phase 2 clinical study in patients with Cushing’s syndrome .

Scientific Research Applications

Enzyme Inhibition and Molecular Interactions

Compounds structurally related to 1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea have been extensively studied for their inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase (PNMT). PNMT plays a crucial role in the synthesis of epinephrine from norepinephrine. Research has shown that modifications to the sulfonamide and sulfonyl groups in such compounds can significantly impact their binding affinity and selectivity towards PNMT, influencing their potency as inhibitors. For instance, studies have indicated that replacing the sulfonamide -NH- with a methylene group could maintain inhibitory potency while potentially increasing lipophilicity, which might enhance their ability to cross the blood-brain barrier (Grunewald et al., 2006)[https://consensus.app/papers/comparison-binding-grunewald/c75db408cee95be0885ff8ec2d3ba35a/?utm_source=chatgpt].

Fluorescent Probing and Imaging

Another application is in the development of fluorescent probes for biological and biochemical analysis. For example, a novel two-photon fluorescent probe based on the structural framework of tetrahydroquinolines has been developed for detecting 1, 4-dithiothreitol (DTT), demonstrating the versatility of these compounds in bioanalytical applications. The probe exhibited rapid response, satisfactory selectivity, and was successfully employed in one- and two-photon imaging of DTT in HepG2 cells, showcasing its utility in cellular imaging studies (Sun et al., 2018)[https://consensus.app/papers/highly-fluorescent-probe-recognization-application-sun/04435e09d3e25145a676a7e526f4788b/?utm_source=chatgpt].

Antimicrobial and Antiviral Research

Compounds with similar structures have also shown potential in antimicrobial and antiviral research. For example, a study on 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives revealed that certain sulfonamide and urea derivatives exhibited significant antiviral activity against avian paramyxovirus (AMPV-1), with some derivatives showing higher activity than the commercial antiviral drug Ribavirin (Selvakumar et al., 2018)[https://consensus.app/papers/synthesis-study-selvakumar/b431319646aa5897b633f49dbc958098/?utm_source=chatgpt].

properties

IUPAC Name

1-(4-fluorophenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c1-25(23,24)21-10-2-3-12-4-7-15(11-16(12)21)20-17(22)19-14-8-5-13(18)6-9-14/h4-9,11H,2-3,10H2,1H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIALVWZTKNPFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

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